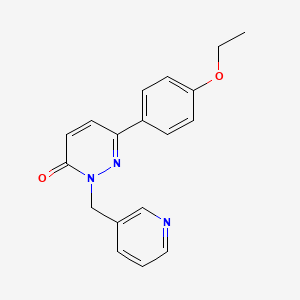

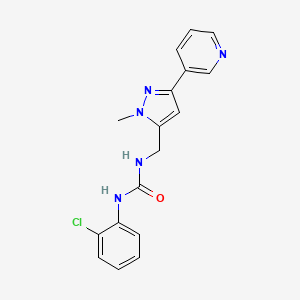

![molecular formula C14H15ClFNO4 B2953064 Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate CAS No. 185010-90-6](/img/structure/B2953064.png)

Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate is a chemical compound with the linear formula C14H15ClFNO4 . It has a molecular weight of 315.731 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate, such as melting point, boiling point, and density, were not found in the search results . For comprehensive property data, it’s recommended to refer to material safety data sheets (MSDS) or other specialized chemical databases.Applications De Recherche Scientifique

Rapid Synthesis for Quinoline Derivatives

Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate serves as a precursor in the synthesis of quinoline derivatives, which have shown a range of biological activities including antiviral, immunosuppressive, anticancer, and photoprotective properties. A study highlighted a rapid room temperature synthesis method that offers an efficient alternative for industrial-scale production, significantly reducing reaction time and simplifying purification (Valle et al., 2018).

Supramolecular Architecture

Derivatives of Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate, specifically those involving hydroxyanilino, play a role in forming complex supramolecular architectures through hydrogen bonding. This impacts the crystalline structure and influences molecular packing, which is critical for understanding the properties of these compounds in various applications (Ilangovan et al., 2013).

Insights into Non-Covalent Interactions

The study of diethyl aryl amino methylene malonate (DAM) derivatives has provided insights into the formation of supramolecular assemblies assisted by non-covalent interactions. This research is crucial for designing new materials and drugs by exploiting these weak forces to control molecular assembly and function (Shaik et al., 2019).

Fluorochromic and Photophysical Properties

The exploration of fluorochromic dyes derived from 9-aminoacridinium and diethyl [(acridinium-9-ylamino)methylene]malonate reveals significant potential for applications in sensing and optoelectronics. The studies on their photophysical properties, such as dual fluorescence and multiexponential decay, are foundational for developing new materials with tailored light-emitting properties (Pereira & Gehlen, 2006).

High Voltage Lithium Ion Batteries

Bis(trimethylsilyl) 2-fluoromalonate derivatives have been investigated as electrolyte additives for high voltage lithium-ion batteries. These studies demonstrate the potential of using such derivatives to enhance battery performance, especially in terms of capacity retention and stability at high voltages (Lyu et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity . For safety and hazard information, it’s recommended to refer to the product’s material safety data sheet (MSDS).

Propriétés

IUPAC Name |

diethyl 2-[(2-chloro-4-fluoroanilino)methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-6-5-9(16)7-11(12)15/h5-8,17H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPHDGWQMINSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[(2-chloro-4-fluoroanilino)methylene]malonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-amino-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-methylbenzenecarboxamide](/img/structure/B2952987.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B2952993.png)

![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)